

# Reactivity of tertiary alkyl halides like 3-Chloro-3-ethylhexane

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## Compound of Interest

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An In-depth Technical Guide to the Reactivity of Tertiary Alkyl Halides: The Case of **3-Chloro-3-ethylhexane**

## Introduction

Tertiary alkyl halides represent a class of organic compounds with unique reactivity profiles, largely dictated by the steric hindrance around the alpha-carbon and the stability of the resulting carbocation intermediate. This guide provides a comprehensive examination of the reactivity of tertiary alkyl halides, using **3-chloro-3-ethylhexane** as a prime example. For researchers, scientists, and professionals in drug development, understanding these reaction dynamics is crucial for predicting reaction outcomes and designing synthetic pathways. This document will delve into the mechanistic pathways, influencing factors, and relevant experimental protocols, presenting quantitative data and visual diagrams to elucidate the core concepts.

## Physicochemical Properties of 3-Chloro-3-ethylhexane

**3-Chloro-3-ethylhexane** (C<sub>8</sub>H<sub>17</sub>Cl) is a tertiary alkyl halide.<sup>[1]</sup> Its structure prevents S<sub>N</sub>2 reactions due to significant steric hindrance.<sup>[2][3]</sup> Its physical and chemical properties are summarized below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Cl[4]
Molecular Weight	148.676 g/mol [4]
CAS Number	116530-76-8[4]
Boiling Point	163.9°C at 760 mmHg[4][5]
Density	0.864 g/cm <sup>3</sup> [4][5]
Flash Point	47.1°C[4][5]
Refractive Index	1.424[4][5]
Vapor Pressure	2.64 mmHg at 25°C[4][5]

## Core Reactivity: S<sub>N</sub>1 and E1 Mechanisms

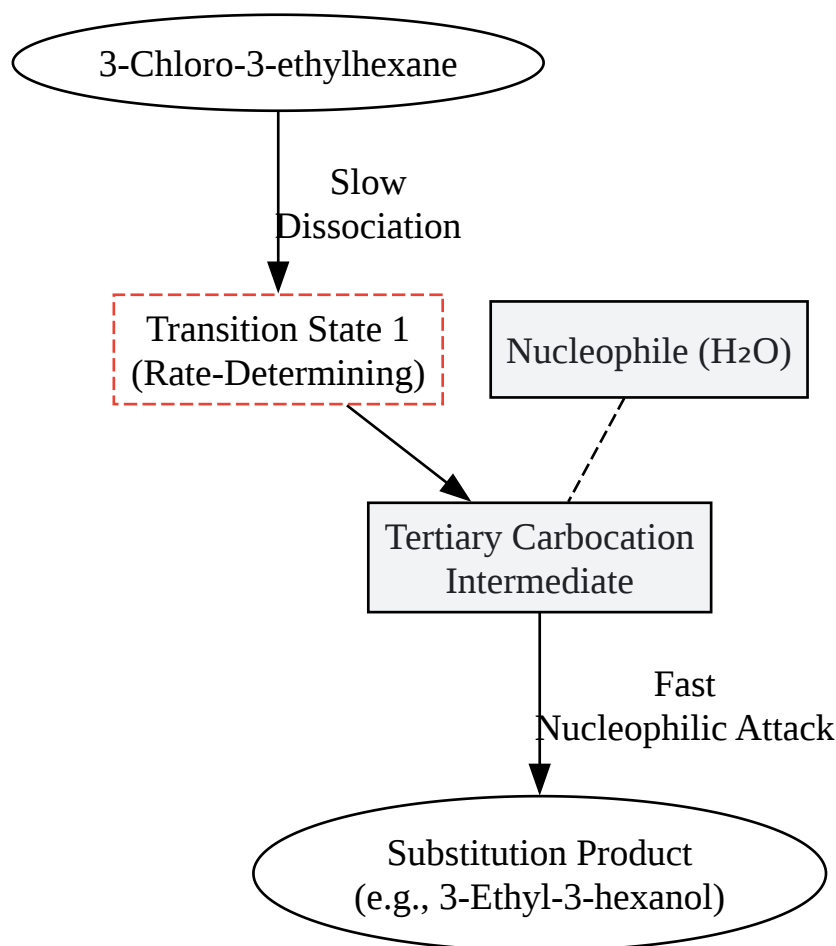
The reactivity of tertiary alkyl halides is dominated by unimolecular (S<sub>N</sub>1 and E1) pathways, which proceed through a carbocation intermediate. The stability of this intermediate is the primary driver for these reactions.[6][7]

### S<sub>N</sub>1: Unimolecular Nucleophilic Substitution

The S<sub>N</sub>1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism favored by tertiary alkyl halides.[6]

- Step 1 (Rate-Determining): The carbon-chlorine bond undergoes heterolytic cleavage, forming a stable tertiary carbocation and a chloride ion. This is the slowest step and thus determines the overall reaction rate.[8] The stability of the tertiary carbocation is enhanced by the electron-donating inductive effects and hyperconjugation of the surrounding alkyl groups.[6]
- Step 2 (Nucleophilic Attack): A nucleophile attacks the planar sp<sup>2</sup>-hybridized carbocation.[8] This attack can occur from either face of the carbocation, leading to a mixture of stereoisomers if the alpha-carbon is chiral.[8] While this often results in racemization, an excess of the inversion product is typically observed due to the formation of an ion pair where the departing leaving group temporarily shields one face of the carbocation.[8]

The rate of an  $S_N1$  reaction is dependent only on the concentration of the alkyl halide (Rate =  $k[R-X]$ ), as the nucleophile is not involved in the rate-determining step.[8] Polar protic solvents, such as water and alcohols, are ideal for  $S_N1$  reactions as they can stabilize both the carbocation intermediate and the leaving group through solvation.[9][10]



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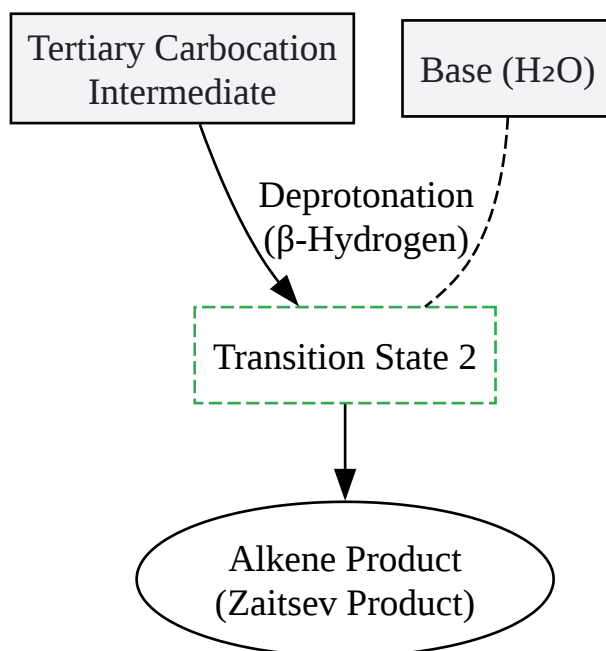
## E1: Unimolecular Elimination

The E1 (Elimination Unimolecular) reaction pathway competes with the  $S_N1$  pathway and shares the same rate-determining first step: the formation of a carbocation intermediate.[11][12]

- Step 1 (Rate-Determining): Formation of the tertiary carbocation.
- Step 2 (Deprotonation): A weak base (often the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then

form a pi bond, resulting in an alkene.[11]

When multiple beta-hydrogens are available, the major product is typically the most substituted (most stable) alkene, a principle known as Zaitsev's Rule.[11][13] For **3-chloro-3-ethylhexane**, elimination can lead to a mixture of isomeric alkenes.



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## Reactivity Comparison: S<sub>N</sub>1 vs. S<sub>N</sub>2

The stark difference in reactivity between tertiary and other alkyl halides is best illustrated by comparing their relative reaction rates in solvolysis, a reaction where the solvent acts as the nucleophile.[6]

Alkyl Bromide	Classification	Relative Rate of Solvolysis (80% ethanol, 25°C)
Methyl bromide ( $\text{CH}_3\text{Br}$ )	Methyl	1
Ethyl bromide ( $\text{CH}_3\text{CH}_2\text{Br}$ )	Primary	2
Isopropyl bromide ( $(\text{CH}_3)_2\text{CHBr}$ )	Secondary	43
tert-Butyl bromide ( $(\text{CH}_3)_3\text{CBr}$ )	Tertiary	1,200,000

(Data adapted from  
Streitwieser, A. Jr. Solvolytic  
Displacement Reactions,  
1962)[6]

As the data clearly shows, the tertiary alkyl halide reacts millions of times faster than methyl bromide and thousands of times faster than its secondary counterpart in a reaction favoring the  $\text{S}_{\text{N}}1$  mechanism.[6] Conversely, tertiary halides are essentially unreactive in  $\text{S}_{\text{N}}2$  reactions due to steric hindrance, which prevents the required backside attack by the nucleophile.[2][14] The reactivity order for  $\text{S}_{\text{N}}2$  reactions is the opposite of  $\text{S}_{\text{N}}1$ : Methyl > Primary > Secondary >> Tertiary.[2]

## Experimental Protocols

### Protocol: Determination of $\text{S}_{\text{N}}1$ Solvolysis Rate for 3-Chloro-3-ethylhexane

This protocol outlines a method for determining the relative rate of  $\text{S}_{\text{N}}1$  solvolysis by monitoring the production of hydrochloric acid (HCl) over time.[6]

Objective: To measure the rate of solvolysis of **3-chloro-3-ethylhexane** in an 80% aqueous ethanol solution.

Materials:

- **3-chloro-3-ethylhexane**

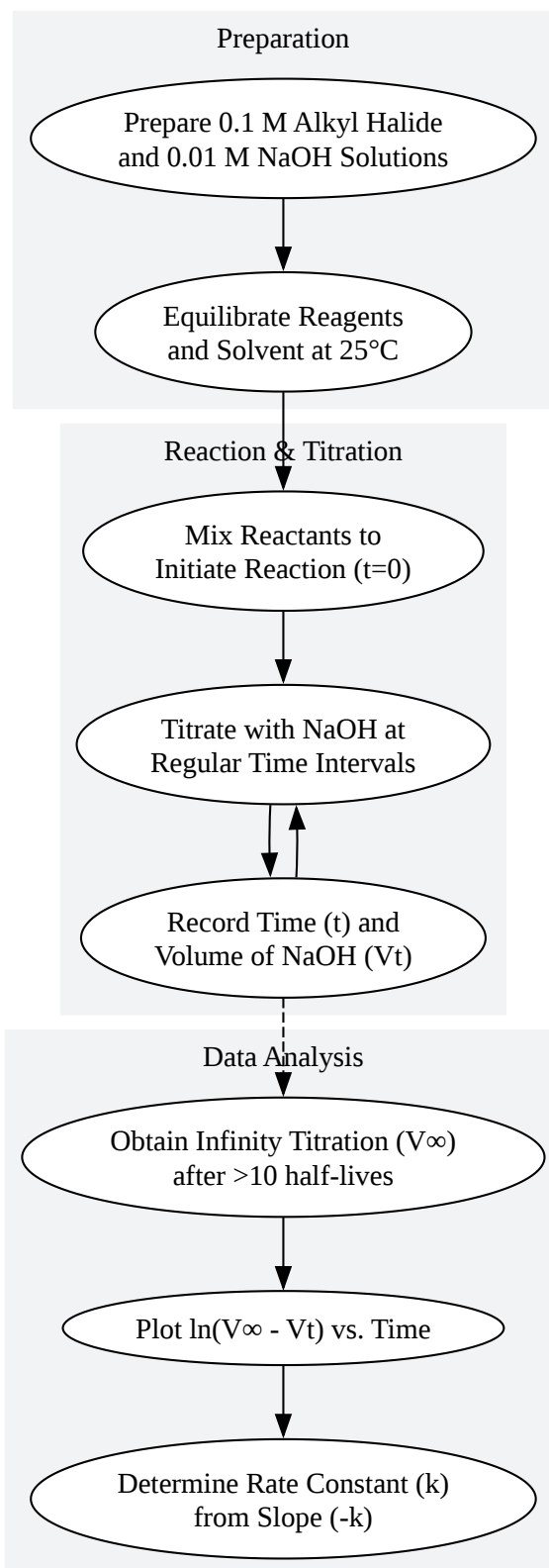
- 80% Ethanol / 20% Water (v/v) solvent
- Standardized sodium hydroxide (NaOH) solution (approx. 0.01 M)
- Bromothymol blue indicator
- Constant temperature water bath (set to 25°C)
- Erlenmeyer flasks (50 mL)
- Burette (25 mL)
- Pipettes and stopwatch

Procedure:

- Prepare a stock solution of **3-chloro-3-ethylhexane** in the 80% ethanol solvent (e.g., 0.1 M).
- Equilibrate the stock solution, the NaOH solution, and a flask containing a measured volume of the solvent (e.g., 25 mL) in the constant temperature water bath for 20 minutes.
- To start the reaction, pipette a known volume of the equilibrated **3-chloro-3-ethylhexane** stock solution into the flask of solvent, mix thoroughly, and start the stopwatch. This is "time zero."
- Add a few drops of bromothymol blue indicator to the reaction mixture.
- Immediately titrate the generated HCl with the standardized NaOH solution. The endpoint is reached when the indicator changes from yellow (acidic) to blue (basic). Record the volume of NaOH used and the time.
- Allow the reaction to proceed, taking time and titration readings at regular intervals (e.g., every 10-15 minutes).
- Continue taking readings until the reaction is approximately 70-80% complete or until the rate slows significantly.

- To obtain an "infinity" reading, seal one flask and allow it to react for at least 10 half-lives (e.g., 24-48 hours) to ensure the reaction has gone to completion, then titrate.

Data Analysis: The rate constant ( $k$ ) for this first-order reaction can be determined by plotting  $\ln(V_{\infty} - V_t)$  versus time ( $t$ ), where  $V_{\infty}$  is the volume of NaOH for the infinity reading and  $V_t$  is the volume at time  $t$ . The slope of this line will be equal to  $-k$ .



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## Conclusion

Tertiary alkyl halides such as **3-chloro-3-ethylhexane** are highly reactive substrates that predominantly undergo  $S_N1$  and  $E1$  reactions. Their reactivity is a direct consequence of the stability of the tertiary carbocation intermediate that is formed in the rate-determining step of both mechanisms. Unlike primary and secondary halides, they are sterically hindered and thus resistant to  $S_N2$  and  $E2$  pathways, unless a strong, bulky base is used for elimination. The choice of solvent, nucleophile, and temperature are critical factors that dictate the competition between substitution and elimination. A thorough understanding of these principles is fundamental for professionals in chemistry and drug development for the manipulation and prediction of chemical reactions involving this important class of compounds.

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